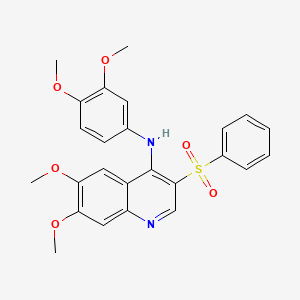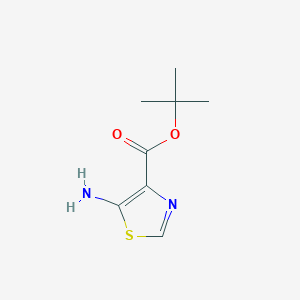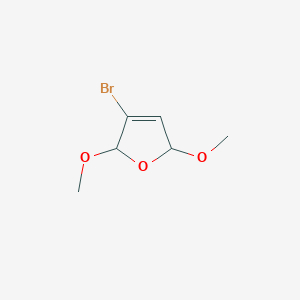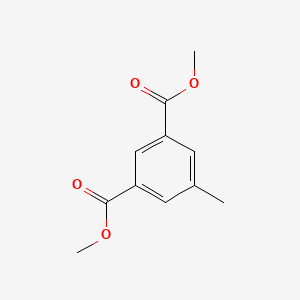
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, also known as DPAQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer treatment. In
作用機序
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is a potent inhibitor of PKC, which is a family of serine/threonine protein kinases that play a critical role in various cellular processes, including cell growth, differentiation, and survival. PKC is activated by various stimuli, including growth factors and phorbol esters, and is involved in the regulation of multiple signaling pathways. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine binds to the catalytic domain of PKC and inhibits its activity, thereby blocking downstream signaling pathways and inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is its potency and specificity for PKC inhibition. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and has a higher selectivity for PKC over other protein kinases. This makes N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine a valuable tool for studying the role of PKC in various cellular processes, including cancer. However, one of the limitations of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine. Another area of research is the investigation of the role of PKC in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine in combination with other anticancer agents, such as chemotherapy and radiation therapy, is an area of active research.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine involves the reaction of 3,4-dimethoxyaniline with 2,5-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-bromo-4-fluorobenzenesulfonyl chloride to form the sulfonyl chloride intermediate, which is then reacted with 6,7-dimethoxyquinoline-4-amine to obtain N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine exerts its anticancer effects by inhibiting PKC, which is a key signaling molecule involved in the proliferation and survival of cancer cells. N-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-30-20-11-10-16(12-21(20)31-2)27-25-18-13-22(32-3)23(33-4)14-19(18)26-15-24(25)34(28,29)17-8-6-5-7-9-17/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNELUIWKNOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)
![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)
![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)


![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)
![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)
